2-[(3-Fluorophenyl)sulfonyl]pyridine
Description
Significance of Sulfonyl-Substituted Pyridine (B92270) Scaffolds in Molecular Sciences
The pyridine ring, a heterocyclic aromatic compound, is a ubiquitous scaffold in medicinal chemistry and materials science. Its nitrogen atom imparts unique electronic properties and the ability to participate in hydrogen bonding, making it a valuable component in designing molecules that can interact with biological targets. When a sulfonyl group (-SO2-) is attached to the pyridine ring, it further enhances the molecular architecture's potential.
The sulfonyl group is a strong electron-withdrawing group, which can significantly influence the electronic distribution within the pyridine ring. This modulation of electron density can impact the molecule's reactivity, binding affinity to biological macromolecules, and pharmacokinetic properties. Furthermore, the tetrahedral geometry of the sulfonyl group provides a three-dimensional element to the otherwise planar pyridine ring, which can be crucial for achieving specific spatial orientations required for effective interaction with complex biological systems.
In the field of medicinal chemistry, sulfonyl-substituted pyridine moieties are found in a variety of therapeutic agents. They can act as key pharmacophores, the essential parts of a drug molecule responsible for its biological activity. The sulfonyl group can participate in strong, directional interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in protein targets. A notable example of the utility of this scaffold is in the development of covalent inhibitors, where the 2-sulfonyl pyridine can act as a tunable, cysteine-reactive electrophile, forming a stable covalent bond with the target protein. nih.govacs.orgacs.orgconsensus.app This covalent modification can lead to prolonged and potent inhibition of enzyme activity.
Role of the Fluorine Atom in Modulating Molecular Properties and Interactions
The introduction of a fluorine atom into an organic molecule is a widely employed strategy in drug design, often referred to as "fluorine chemistry." The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to exert profound effects on a molecule's physicochemical and biological properties.
In the context of 2-[(3-Fluorophenyl)sulfonyl]pyridine, the fluorine atom on the phenyl ring can influence several key parameters:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can enhance the metabolic stability of the compound, leading to a longer half-life in the body.
Lipophilicity: The substitution of a hydrogen atom with fluorine generally increases the lipophilicity of a molecule. This can improve its ability to cross cell membranes and reach its biological target.
Binding Affinity: The highly electronegative fluorine atom can alter the electronic properties of the phenyl ring, influencing its interaction with the binding pocket of a target protein. Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides and other polar groups in a protein, thereby increasing binding affinity.
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the molecule due to steric and electronic effects, potentially pre-organizing it for optimal binding.
The strategic placement of the fluorine atom at the meta-position (position 3) of the phenyl ring in this compound is a deliberate design choice aimed at fine-tuning these properties for a specific application.
Overview of Research Trajectories for Compounds with Pyridine and Sulfonyl Moieties
The combination of pyridine and sulfonyl groups has been a fruitful area of research for many years, leading to the development of a diverse range of compounds with a wide array of applications.
Table 1: Research Trajectories of Pyridine and Sulfonyl Containing Compounds
| Research Area | Key Findings and Applications |
|---|---|
| Medicinal Chemistry | Development of antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. researchgate.netnih.govnih.govresearchgate.netekb.egmdpi.comresearchgate.net |
| Design of enzyme inhibitors, particularly for kinases and proteases. | |
| Exploration as covalent modifiers for targeting specific amino acid residues in proteins. nih.govacs.orgacs.orgconsensus.app | |
| Agrochemicals | Synthesis of herbicides, insecticides, and fungicides. |
| Materials Science | Development of functional materials with specific electronic and optical properties. |
Early research focused on the synthesis and biological evaluation of simple sulfonamide derivatives of pyridine, often exploring their antimicrobial properties. Over time, with a deeper understanding of structure-activity relationships and the advent of more sophisticated synthetic methods, the complexity and diversity of these compounds have grown significantly.
Recent research trends have seen a surge in the development of highly functionalized pyridine-sulfonyl compounds. This includes the incorporation of additional pharmacophoric groups to enhance target specificity and potency. For instance, the combination of the pyridine-sulfonyl scaffold with other heterocyclic rings has led to the discovery of novel anticancer and antimalarial agents. googleapis.com Furthermore, the tunability of the reactivity of 2-sulfonylpyridines has made them valuable tools in chemical biology for proteome-wide mapping of reactive cysteine residues. nih.govacs.orgacs.orgconsensus.app
The ongoing exploration of compounds like this compound is a testament to the enduring importance of this structural motif in the quest for new molecules with valuable biological and material properties. The specific combination of the pyridine ring, the sulfonyl linker, and the fluorinated phenyl group in this compound provides a unique chemical space for further investigation and potential application.
Structure
2D Structure
3D Structure
Properties
CAS No. |
950693-98-8 |
|---|---|
Molecular Formula |
C11H8FNO2S |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(3-fluorophenyl)sulfonylpyridine |
InChI |
InChI=1S/C11H8FNO2S/c12-9-4-3-5-10(8-9)16(14,15)11-6-1-2-7-13-11/h1-8H |
InChI Key |
XASCTPHZGQGZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Pathways for 2 3 Fluorophenyl Sulfonyl Pyridine and Analogues
Strategic Approaches to Sulfonyl-Pyridine Bond Formation
The creation of the C-S bond between the pyridine (B92270) ring and the sulfonyl group is the cornerstone of synthesizing the target molecule. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, dictates the primary synthetic strategies.
Nucleophilic aromatic substitution (SNAr) is a fundamental pathway for functionalizing pyridine rings. This mechanism is particularly effective when a good leaving group is present at the 2- or 4-position of the pyridine ring. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring. quimicaorganica.org
In the context of synthesizing 2-[(3-Fluorophenyl)sulfonyl]pyridine, this strategy can be implemented in two primary ways:
Pyridine as the Electrophile: A 2-substituted pyridine bearing a suitable leaving group (e.g., a halogen such as Cl or Br) can react with a nucleophilic sulfur species, such as sodium 3-fluorobenzenesulfinate. The sulfinate anion attacks the C2 position of the pyridine ring, displacing the halide to form the desired sulfone.
Pyridine as the Nucleophile: Alternatively, a pyridine precursor can be converted into a potent nucleophile. For instance, lithiation of pyridine at the 2-position using an organolithium reagent like n-BuLi creates a highly reactive 2-pyridyllithium (B95717) species. This intermediate can then react with an electrophilic sulfur reagent, 3-fluorophenylsulfonyl chloride, to form the target sulfonyl-pyridine bond. chemrxiv.org
The reactivity in these substitution reactions is enhanced by the nitrogen heteroatom, which can stabilize the negative charge in the Meisenheimer intermediate. quimicaorganica.org
Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-sulfur bonds. While traditional methods like the Suzuki-Miyaura coupling are often challenging for pyridine derivatives due to the instability of pyridine-2-boronates, alternative coupling partners have been developed. nih.gov
A highly effective strategy involves the use of pyridine sulfinates as nucleophilic coupling partners with aryl halides. nih.gov However, for the synthesis of the target compound, an analogous approach would involve the coupling of a 2-halopyridine with a suitable fluorophenylsulfur reagent or, more directly, the coupling of a pyridine derivative with 3-fluorophenylsulfonyl chloride.
Recent advancements have focused on direct C-H functionalization or deoxygenative sulfonylation. For example, a common method for synthesizing 2-sulfonylquinolines (an analogue structure) involves the cross-coupling of 2-haloquinolines with sulfonylating agents. mdpi.com Another innovative approach is the direct deoxygenative C2-H sulfonylation of quinoline (B57606) N-oxides with sulfonyl chlorides, which avoids the need for pre-halogenation of the heterocyclic substrate. mdpi.com These methods are often applicable to pyridine systems as well.
A notable transition-metal-free approach involves the reaction of pyridylsulfonium salts with lithiated arenes. This modular method allows for the formation of the C-S bond through a proposed sulfurane intermediate, which then undergoes ligand-coupling to yield the final product. chemrxiv.org
Synthesis of Fluorophenyl Precursors and Their Derivatization
The primary precursor for introducing the 3-fluorophenylsulfonyl moiety is 3-Fluorobenzenesulfonyl chloride . This compound is a clear, colorless to yellow-orange liquid and serves as the key electrophile in many synthetic routes. chemicalbook.comchemdad.com
| Property | Value | Source(s) |
| CAS Number | 701-27-9 | |
| Molecular Formula | C₆H₄ClFO₂S | chemicalbook.com |
| Molecular Weight | 194.61 g/mol | |
| Boiling Point | 231-232 °C | |
| Density | 1.463 g/mL at 25 °C |
The synthesis of 3-fluorobenzenesulfonyl chloride can be achieved through several established methods. One common route involves the diazotization of 3-fluoroaniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper salt to generate the corresponding sulfonyl chloride. lookchem.com An alternative synthesis starts from 3-fluorothiophenol, which is oxidized in the presence of a chloride source to yield the final product. lookchem.com
Derivatization of this precursor is central to the synthesis. Its sulfonyl chloride group is highly reactive toward nucleophiles, making it an excellent electrophile for reactions with pyridine-based nucleophiles or for use in palladium-catalyzed coupling reactions. mdpi.comchemimpex.com
Optimization of Reaction Conditions and Yields for Target Compound Synthesis
Achieving high yields of this compound requires careful optimization of various reaction parameters. The optimal conditions are highly dependent on the chosen synthetic strategy (nucleophilic substitution vs. coupling).
For nucleophilic substitution reactions , key parameters to optimize include:
Solvent: Aprotic polar solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the formation of the charged intermediate.
Temperature: Heating is typically required to overcome the activation energy of the reaction, but excessive temperatures can lead to side reactions and decomposition.
Base: If a proton is generated during the reaction (e.g., when starting from 2-hydroxypyridine), a base is needed to neutralize it and drive the reaction to completion.
For palladium-catalyzed cross-coupling reactions , the optimization is more complex and involves a multicomponent system.
| Parameter | Role in Reaction | Examples of Variations and Effects |
| Catalyst | Facilitates the oxidative addition and reductive elimination steps. | Pd(OAc)₂, Pd₂(dba)₃. The choice of palladium source and its oxidation state can influence reaction rates and efficiency. |
| Ligand | Stabilizes the palladium center and modulates its reactivity. | Phosphine ligands like PCy₃ or P(t-Bu)₃ are common. Bulky, electron-rich ligands often promote the desired catalytic cycle. nih.gov |
| Base | Activates the nucleophile or participates in the reductive elimination step. | K₂CO₃, Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction yield. nih.gov |
| Temperature | Provides the energy needed for the catalytic cycle. | Reactions are often run at elevated temperatures (e.g., 100-150 °C) in high-boiling solvents like 1,4-dioxane (B91453) or toluene. nih.gov |
| Solvent | Solubilizes reactants and influences catalyst stability and activity. | Anhydrous THF, 1,4-dioxane. The choice of solvent is critical for maintaining a homogeneous reaction mixture and a stable catalytic system. researchgate.net |
For instance, in the coupling of sulfonylpyridines with Grignard reagents, the reaction is typically run at 0 °C in anhydrous THF. researchgate.net In contrast, Pd-catalyzed couplings of pyridine sulfinates often require heating to 150 °C in 1,4-dioxane to achieve good yields. nih.gov Systematic screening of these parameters is crucial for developing a robust and high-yielding synthesis of the target compound.
Purification Techniques and Characterization of Synthetic Intermediates
Following the synthesis, a multi-step purification process is generally required to isolate the target compound and any intermediates from unreacted starting materials, catalysts, and byproducts.
Purification Techniques:
Extraction: An initial workup often involves liquid-liquid extraction to separate the crude product from inorganic salts and highly polar or nonpolar impurities.
Chromatography: Column chromatography is the most common method for purifying organic compounds. For sulfonyl-pyridine derivatives, silica gel is a standard stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate). For more challenging separations or for analyzing purity, High-Performance Liquid Chromatography (HPLC), often in a reverse-phase setup (e.g., C18 column with water/methanol or water/acetonitrile gradients), is employed. researchgate.net
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity by removing trace impurities.
Cation-Exchange Chromatography: This technique can be particularly useful for purifying pyridine-containing compounds by exploiting the basicity of the nitrogen atom. nih.gov
Characterization of Intermediates: The structure and purity of synthetic intermediates and the final product are confirmed using a combination of spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. This is essential for confirming the correct regiochemistry of the substitution on the pyridine ring. mdpi.com
Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.
Melting Point: For solid compounds, the melting point is a useful indicator of purity. A sharp melting point range typically suggests a pure substance. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic strong absorptions for the S=O stretches of the sulfonyl group would be expected around 1350 cm⁻¹ and 1160 cm⁻¹.
Through the careful application of these synthetic, purification, and characterization methods, this compound and its analogues can be prepared with high purity and in good yields for further study and application.
In Depth Computational and Theoretical Chemical Investigations of 2 3 Fluorophenyl Sulfonyl Pyridine
Quantum Chemical Calculations for Molecular Geometry and Stability (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the three-dimensional arrangement of atoms in a molecule and its inherent stability. For molecules structurally similar to 2-[(3-Fluorophenyl)sulfonyl]pyridine, DFT methods such as B3LYP, combined with basis sets like 6-311G(d,p) or 6-31G(d,p), are commonly used to optimize the molecular geometry. nih.govnih.gov These calculations determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
For instance, in a study on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, DFT calculations were performed to obtain the optimized geometry, which was then compared with experimental data from X-ray diffraction, showing good correlation. nih.gov This process of geometry optimization is crucial as the resulting stable structure forms the basis for all subsequent computational analyses, including electronic and reactivity studies. The stability of a molecule can be inferred from its total energy calculated at the optimized geometry. For sulfonamide derivatives, these computational approaches have been successfully used to explore their molecular structures. nih.gov
Electronic Structure Analysis
Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a key component of understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For various pyridine (B92270) and sulfonamide derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. nih.govdergipark.org.tr These calculations reveal that the distribution of HOMO and LUMO orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In many aromatic sulfonamides, the HOMO is often located on the more electron-rich aromatic ring, while the LUMO may be distributed over the sulfonyl group and the other ring system. The calculated HOMO and LUMO energies provide valuable insights into the charge transfer that can occur within the molecule. nih.gov
Table 1: Frontier Molecular Orbital Data for Representative Sulfonamide Derivatives
| Compound Feature | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Sulfonamide Schiff Base | - | - | - |
| 4-Methyl-N-(naphthalene-1-yl)benzene sulfonamide | - | - | - |
| Benzoquinodimethane Derivative | - | - | - |
Note: Specific values for analogous compounds are used to illustrate the typical range and are not direct calculations for this compound.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals within a molecule. nih.govdergipark.org.tr It provides a detailed picture of the bonding and antibonding interactions. By examining the interactions between filled (donor) and empty (acceptor) orbitals, the stability of the molecule arising from these electronic effects can be quantified.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. thaiscience.inforesearchgate.net
For compounds containing sulfonyl and pyridine groups, MEP maps typically show a negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, indicating these are sites for electrophilic interaction. dergipark.org.trmdpi.com Conversely, the hydrogen atoms of the aromatic rings often exhibit a positive potential. The MEP analysis provides a comprehensive visual guide to the reactive behavior of the molecule in intermolecular interactions. researchgate.net
Theoretical Studies on Chemical Reactivity and Selectivity (e.g., Fukui Functions)
To quantify chemical reactivity and selectivity at specific atomic sites, computational chemists often employ reactivity descriptors derived from DFT, such as Fukui functions. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This helps in identifying the most electrophilic and nucleophilic sites within the molecule with greater precision than MEP analysis alone.
For related sulfonamide compounds, Fukui functions have been used to pinpoint the atoms most likely to participate in chemical reactions. nih.gov Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can also be calculated from the HOMO and LUMO energies to provide a general measure of the molecule's reactivity. researchgate.net These theoretical tools are instrumental in predicting the regioselectivity of chemical reactions.
Prediction of Non-linear Optical (NLO) Properties
Computational methods are also employed to predict the non-linear optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and materials science. The key parameters are the dipole moment (μ) and the first-order hyperpolarizability (β), which quantify the molecule's response to an external electric field. thaiscience.info
For molecules with significant intramolecular charge transfer, such as those with donor and acceptor groups connected by a π-conjugated system, larger values of hyperpolarizability are expected. nih.gov DFT calculations can provide reliable predictions of these NLO properties. For various organic molecules, a correlation has been observed between a small HOMO-LUMO gap and enhanced NLO activity. thaiscience.info Theoretical calculations on related pyrazoline and aniline (B41778) derivatives have demonstrated the utility of this approach in identifying candidates for NLO materials. thaiscience.infonih.gov
Thermochemical Studies on Formation and Reaction Energetics
The thermochemical properties of a molecule, such as its enthalpy of formation and Gibbs free energy of formation, are fundamental to understanding its stability and reactivity. For the compound this compound, a comprehensive understanding of these properties is crucial for predicting its behavior in chemical synthesis and potential applications. In the absence of direct experimental calorimetric data for this specific molecule, computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating its thermochemical landscape.
Theoretical calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in predicting the thermodynamic parameters associated with the formation and reactions of this compound. researchgate.netnih.gov These computational models allow for the determination of optimized molecular geometries and vibrational frequencies, which are essential for calculating thermodynamic quantities.
Formation Energetics
The standard enthalpy of formation (ΔHf°) and the standard Gibbs free energy of formation (ΔGf°) are key indicators of a compound's thermodynamic stability. These values for this compound can be estimated with reasonable accuracy through high-level ab initio calculations. nih.gov To enhance the precision of these theoretical predictions, isodesmic reactions are often employed. researchgate.net This method involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.
For instance, a hypothetical isodesmic reaction for the formation of this compound could involve simpler, well-characterized molecules, allowing for a more reliable calculation of its heat of formation. The reaction energetics, including the transition state energies, provide insights into the kinetic feasibility of its synthesis.
Below are illustrative tables of computationally predicted thermochemical data for the formation of this compound. It is important to note that these values are hypothetical and representative of what would be obtained from DFT calculations, intended to demonstrate the type of data generated in such studies.
Table 1: Calculated Thermodynamic Properties of this compound at 298.15 K
| Property | Symbol | Calculated Value (kJ/mol) |
| Standard Enthalpy of Formation | ΔHf° | -350.5 |
| Standard Gibbs Free Energy of Formation | ΔGf° | -185.2 |
| Standard Entropy | S° | 420.8 J/(mol·K) |
Table 2: Contribution of Enthalpy and Entropy to Gibbs Free Energy of Formation
| Component | Symbol | Value (kJ/mol) |
| Enthalpy of Formation | ΔHf° | -350.5 |
| Entropic Contribution | -TΔSf° | 165.3 |
| Gibbs Free Energy of Formation | ΔGf° | -185.2 |
Reaction Energetics
Computational studies are also pivotal in exploring the energetics of reactions involving this compound. A common synthetic route to such aryl sulfonyl pyridines is through nucleophilic aromatic substitution (SNAr). nih.gov In this context, the reaction could involve the displacement of a leaving group from a pyridine ring by a sulfinate salt.
The Gibbs free energy profile for a potential synthetic reaction can be calculated to identify the transition states and intermediates, thereby elucidating the reaction pathway.
Table 3: Calculated Energetics for a Hypothetical SNAr Reaction Forming this compound
| Parameter | Symbol | Calculated Value (kJ/mol) |
| Activation Energy | ΔG‡ | 85.3 |
| Enthalpy of Reaction | ΔHrxn | -45.1 |
| Gibbs Free Energy of Reaction | ΔGrxn | -60.7 |
These computational thermochemical investigations, while theoretical, provide a foundational understanding of the stability and reactivity of this compound. They offer predictive insights that can guide experimental synthesis and further research into the applications of this compound. The continued development of computational methods promises even greater accuracy in the prediction of thermochemical properties for complex organic molecules.
Medicinal Chemistry and in Vitro Biological Activity Investigations of 2 3 Fluorophenyl Sulfonyl Pyridine
Exploration of Potential Biological Targets and Mechanisms of Action
The study of 2-[(3-Fluorophenyl)sulfonyl]pyridine and related sulfonylpyridine compounds has revealed potential biological activities stemming from their chemical reactivity and interactions with cellular components.
The 2-sulfonyl pyridine (B92270) moiety is recognized as a tunable, cysteine-reactive electrophile. nih.gov Compounds in this class can selectively react with biological thiols, such as the cysteine residues in proteins, through a process known as nucleophilic aromatic substitution (SNAr). nih.gov This reaction leads to the pyridylation of the target cysteine residue, which can result in the covalent inactivation of enzymes. nih.gov This mechanism does not necessarily involve mimicking natural substrates but rather directly modifying the enzyme's structure.
Research on sulfonylpyridine derivatives as potential anti-chlamydia agents has included docking studies on a presumed target, the cylindrical protease of Chlamydia. This suggests that enzyme inhibition is a key mechanism of their biological activity.
Currently, there is a lack of specific research findings in publicly available literature detailing the receptor binding and modulation properties of this compound.
The electrophilic nature of 2-sulfonyl pyridines allows them to interact with cellular signaling pathways that are sensitive to reactive molecules. One such pathway is the KEAP1-NRF2 pathway, which is a key regulator of cellular responses to oxidative stress. nih.gov Certain 2-sulfonyl pyridine derivatives have been shown to activate the NRF2 pathway by reacting with sensor cysteine residues on KEAP1, a repressor protein. nih.gov This interaction leads to the stabilization and nuclear translocation of NRF2, which then initiates a protective transcriptional program. nih.gov
In Vitro Screening Methodologies for Biological Activity
Derivatives of sulfonylpyridine have been investigated for their antimicrobial properties, particularly against the bacterium Chlamydia trachomatis, the leading cause of sexually transmitted bacterial infections globally. nih.gov In vitro studies have demonstrated that these compounds can halt the growth of C. trachomatis. nih.gov
The anti-chlamydial activity of these molecules is reported to be bactericidal. nih.gov Notably, the lead compounds in these studies have shown selectivity, as they did not affect the growth of other bacteria such as Staphylococcus aureus or Escherichia coli, nor did they exhibit toxicity towards mammalian cells. nih.gov
| Compound Class | Target Organism | Activity | Selectivity |
| Sulfonylpyridine Derivatives | Chlamydia trachomatis | Bactericidal | Selective against S. aureus and E. coli |
There are no specific research findings available in the public domain regarding the antiviral activity of this compound.
Antiproliferative Activity against Cell Lines (emphasizing molecular-level interactions)
The exploration of pyridine derivatives in medicinal chemistry has identified them as a pivotal scaffold for the development of novel therapeutic agents due to their diverse biological activities, including antiproliferative effects. alliedacademies.orgnih.gov The compound this compound belongs to the class of 2-sulfonylpyridines, which are recognized for their reactivity and potential as targeted therapeutic agents. While specific experimental data on the antiproliferative activity of this compound against various cancer cell lines is not extensively documented in publicly available research, the known structure-activity relationships (SAR) of related pyridine derivatives can provide insights into its potential efficacy.
A review of pyridine derivatives suggests that the presence and position of certain functional groups can significantly influence their antiproliferative activity. nih.gov For instance, the introduction of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance antiproliferative effects. nih.gov Conversely, the presence of halogen atoms or bulky groups in the structure of pyridine derivatives has, in some cases, been associated with lower antiproliferative activity. nih.gov This suggests that the fluorine atom on the phenyl ring of this compound could have a variable impact on its cytotoxic potential, depending on the specific molecular context and the target protein.
The sulfonyl group in 2-sulfonylpyridines is known to act as a mild electrophile, capable of reacting with biological thiols, such as the cysteine residues in proteins, through a process known as nucleophilic aromatic substitution (SNAr). This reactivity can lead to the covalent modification of target proteins, which can be a mechanism for inducing anticancer activity. For example, certain 2-sulfonylpyrimidines have demonstrated anticancer activity, particularly in cells with compromised p53, by acting as mild thiol alkylators. nih.gov This suggests that this compound could potentially exert its antiproliferative effects by selectively targeting and alkylating cysteine residues in key proteins involved in cancer cell proliferation.
The potential antiproliferative activity of this compound can be contextualized by examining the activity of analogous compounds where structural modifications have been made. The following table summarizes general trends observed in the structure-activity relationships of pyridine derivatives, which can be used to infer the potential impact of modifications to the this compound scaffold.
| Structural Modification | General Effect on Antiproliferative Activity | Potential Impact on this compound |
|---|---|---|
| Addition of -OMe, -OH, -C=O, -NH2 groups | Enhancement of activity nih.gov | Derivatization of the pyridine or phenyl ring with these groups could increase potency. |
| Presence of Halogen Atoms | Variable, can decrease activity nih.gov | The 3-fluoro substitution might modulate activity, but its precise effect is target-dependent. |
| Introduction of Bulky Groups | Generally decreases activity nih.gov | Adding large substituents to the scaffold may hinder binding to the target protein. |
| Modification of the Sulfonyl Linker | Critical for reactivity and binding | Alterations to the sulfonyl group could tune the electrophilicity and selectivity. |
Elucidation of Molecular Binding Modes (e.g., Hydrogen Bonding Interactions)
The molecular binding mode of this compound to a biological target would be dictated by a combination of covalent interactions, as discussed above, and non-covalent interactions, such as hydrogen bonding. The fluorine atom, pyridine ring, and sulfonyl group all play crucial roles in establishing these interactions.
The fluorine atom, being the most electronegative element, can participate in hydrogen bonds, although it is considered a weak hydrogen bond acceptor. nih.govnih.gov Statistical analysis of protein-ligand complexes from the Protein Data Bank (PDB) reveals that fluorine-containing HBs are often influenced more by the donor-acceptor distance than by the angles. nih.govnih.gov The fluorine atom in this compound could potentially form hydrogen bonds with various donor groups in a protein's active site, such as the hydroxyl groups of serine and threonine, or the amino groups of asparagine, glutamine, lysine, and arginine. nih.gov However, these interactions are often considered to be "donor's last resort," formed when stronger hydrogen bond acceptors are not available. nih.govnih.gov
The pyridine ring itself is a key structural feature in many FDA-approved drugs and is known to participate in various non-covalent interactions. alliedacademies.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors in the protein. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The sulfonyl group is a strong hydrogen bond acceptor. The two oxygen atoms of the sulfonyl moiety can form strong hydrogen bonds with suitable donor groups in a protein's binding pocket. These interactions can significantly contribute to the binding affinity and selectivity of the compound. Molecular docking studies of similar sulfonamide-containing compounds have shown the importance of the sulfonyl group in anchoring the ligand within the active site of the target protein.
A hypothetical binding mode for this compound within a protein active site could involve the following key interactions:
Hydrogen Bonding:
The fluorine atom on the phenyl ring acting as a weak hydrogen bond acceptor with a suitable donor from the protein.
The nitrogen atom of the pyridine ring acting as a hydrogen bond acceptor.
The oxygen atoms of the sulfonyl group acting as strong hydrogen bond acceptors with donor residues in the active site.
Aromatic Interactions:
π-π stacking between the pyridine and/or the fluorophenyl ring and aromatic residues of the protein.
Covalent Bonding:
In cases where a reactive cysteine residue is present in the binding pocket, the sulfonylpyridine moiety could undergo a nucleophilic aromatic substitution reaction, leading to the formation of a covalent bond between the pyridine ring and the sulfur atom of the cysteine residue.
These potential molecular interactions provide a framework for understanding how this compound might bind to a biological target to exert its antiproliferative effects. Further experimental studies, such as X-ray crystallography and computational modeling, would be necessary to fully elucidate the precise binding mode of this compound.
Structure Activity Relationship Sar Studies and Rational Molecular Design Pertaining to 2 3 Fluorophenyl Sulfonyl Pyridine
Systematic Modification of the Fluorophenyl Moiety and its Impact on Biological Activity
The fluorophenyl group plays a significant role in the pharmacological profile of this class of compounds, influencing factors such as binding affinity and metabolic stability. The position and nature of substituents on this ring are critical determinants of activity.
The presence and location of the fluorine atom are particularly important. Fluorine's high electronegativity can alter the electronic properties of the phenyl ring, influencing its interaction with biological targets. Studies on analogous compounds have shown that moving the fluorine atom from the meta (3-position) to the ortho or para positions can significantly change the inhibitory potency. For instance, in studies of inhibitors of human Equilibrative Nucleoside Transporters (ENTs), the presence of a halogen, such as fluorine, on the phenyl moiety was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org
Furthermore, the introduction of other substituents onto the phenyl ring can modulate activity. Adding small alkyl groups, methoxy (B1213986) groups, or additional halogen atoms can impact lipophilicity and steric interactions within the binding pocket. For example, in a series of N-((6-trifluoromethyl-pyridin-3-yl)methyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, which are potent TRPV1 antagonists, additional substitutions on the fluorophenyl ring were explored to optimize activity. nih.gov The insights gained from such studies suggest that even minor modifications to this moiety can lead to substantial changes in biological response, highlighting the need for careful optimization. frontiersin.org
| Compound Series | Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| ENT Inhibitors | Replacement of naphthalene (B1677914) with benzene | Abolished inhibitory effects on ENT1 and ENT2 | frontiersin.org |
| ENT Inhibitors | Addition of chloride to meta-position of benzene | Restored inhibitory effect on ENT1 only | frontiersin.org |
| ENT Inhibitors | Addition of methyl group to meta-position of benzene | Regained inhibitory activity on both ENT1 and ENT2 | frontiersin.org |
| ENT Inhibitors | Presence of a halogen on the fluorophenyl moiety | Essential for inhibitory effects on ENT1 and ENT2 | frontiersin.org |
Role of the Sulfonyl Group in Modulating Molecular Recognition and Bioactivity
The sulfonyl group (-SO2-) is a critical linker that is not merely a spacer but an active participant in molecular interactions. Its geometry and electronic properties are key to the bioactivity of 2-[(3-Fluorophenyl)sulfonyl]pyridine. The sulfur atom in the sulfonyl group is in a high oxidation state, making the oxygen atoms electron-rich and capable of acting as strong hydrogen bond acceptors. researchgate.net This feature is often pivotal for anchoring the ligand within the active site of a protein target. researchgate.net
Research into 2-sulfonyl pyridines has identified them as tunable, cysteine-reactive electrophiles. nih.gov The pyridine (B92270) ring acts as a leaving group in a substitution nucleophilic aromatic (SNAr) reaction, allowing the molecule to form a covalent bond with cysteine residues on a target protein. nih.gov This covalent modification can lead to irreversible inhibition and potent biological effects. The reactivity of this "warhead" can be tuned by altering the electronic properties of the pyridine ring or the sulfonyl group's substituents. nih.gov
Moreover, the sulfonyl group imparts a specific three-dimensional conformation to the molecule, influencing how the attached phenyl and pyridine rings are oriented. This spatial arrangement is crucial for fitting into the binding site of a target receptor or enzyme. In various series of sulfonamide derivatives, this group is recognized as an active pharmacophore that contributes significantly to a wide range of pharmacological activities. researchgate.net
Influence of Pyridine Ring Substitutions on Pharmacological Profiles
The pyridine ring is a versatile scaffold in medicinal chemistry, and its substitution pattern profoundly affects the physicochemical and pharmacological properties of the parent compound. nih.govnih.gov Substitutions at positions 3, 4, 5, or 6 of the pyridine ring in 2-sulfonylpyridine derivatives can modulate cellular permeability, target selectivity, and potency. nih.govnih.gov
Introducing electron-withdrawing or electron-donating groups can alter the electronic distribution of the pyridine ring. This, in turn, affects the reactivity of the 2-sulfonyl pyridine as a covalent modifier and influences non-covalent interactions like hydrogen bonding and π-stacking. nih.gov For example, studies on various pyridine derivatives have shown that adding groups like -NH2, -OH, or -OCH3 can enhance antiproliferative activity, while bulky groups or halogens may decrease it. nih.gov
In the context of N-methyl-D-aspartate (NMDA) receptor antagonists, modifications to the pyridine ring of sulfonic acid derivatives were shown to be critical for activity. The most potent compound in one series was a pyridine derivative, 4-(sulfomethyl)pyridine-2-carboxylic acid, which highlighted the importance of the pyridine nucleus for receptor affinity. nih.gov The ability to systematically modify the pyridine ring offers a powerful tool to fine-tune the pharmacological profile of this compound analogs for specific therapeutic applications. researchgate.net
| Compound Series | Pyridine Ring Substituent | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| NMDA Receptor Antagonists | 4-(sulfomethyl) and 2-carboxylic acid | NMDA Receptor | 40 | nih.gov |
| PDE3A Inhibitors | 4-(2-ethoxyphenyl), 6-(4-bromophenyl), 3-carbonitrile | PDE3A | 0.09 | nih.gov |
| MSK1 Inhibitors | Unsubstituted (Hit Compound 1a) | MSK1 | 16.3 | mdpi.com |
Correlation of Computational Descriptors with Observed Biological Responses
Computational chemistry provides powerful tools to understand and predict the biological activity of molecules like this compound. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore mapping help to correlate molecular properties with observed biological responses. nih.gov
Molecular docking simulations can predict the binding mode of these compounds within the active site of a target protein. nih.gov These models can reveal key interactions, such as the hydrogen bonds formed by the sulfonyl oxygens or hydrophobic interactions involving the phenyl and pyridine rings. For instance, docking studies on sulfonamide derivatives against porcine pancreatic α-amylase have successfully predicted binding energies that correlate with experimental anti-diabetic activity. eurjchem.com
Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features required for biological activity. For pyrazolo[3,4-b]pyridine derivatives, pharmacophore models have identified hydrogen bond donors and aromatic ring features as essential for activity against Tropomyosin receptor kinase A (TRKA). nih.gov Such models, when combined with ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, provide a comprehensive in-silico profile that can guide the synthesis of more effective and safer drug candidates. nih.gov
Design Principles for Developing Analogues with Enhanced Specificity or Potency
The SAR data derived from experimental and computational studies form the basis for rational drug design. For this compound, several design principles can be applied to develop analogs with superior therapeutic properties.
Tuning Electrophilicity : Given that the 2-sulfonyl pyridine scaffold can act as a covalent inhibitor, its reactivity can be precisely tuned. Adding electron-withdrawing groups to the pyridine ring can increase its reactivity, potentially leading to higher potency. Conversely, electron-donating groups can decrease reactivity, which might be desirable to reduce off-target effects. nih.gov
Bioisosteric Replacement : Key functional groups can be replaced with other groups that have similar physical or chemical properties. For example, the sulfonyl group could be replaced with a sulfonamide, or the pyridine ring could be swapped for another nitrogen-containing heterocycle like a pyrimidine (B1678525) or pyrazine (B50134) to explore new interaction landscapes and improve properties like solubility or metabolic stability. researchgate.net
Scaffold Hopping and Molecular Hybridization : This involves replacing the central scaffold while retaining key pharmacophoric elements. Fragments from known active molecules can be incorporated into the this compound structure. For example, combining structural elements from a known kinase inhibitor like Pexidartinib with a novel pyridine-based scaffold has led to the development of potent CSF1R inhibitors. mdpi.com This approach can lead to the discovery of novel chemical series with improved drug-like properties.
Structure-Based Design : When the three-dimensional structure of the biological target is known, computational docking can be used to design modifications that optimize the fit within the binding site. This allows for the targeted introduction of substituents on the fluorophenyl or pyridine rings to exploit specific pockets or form additional interactions, thereby enhancing potency and selectivity. nih.gov
By applying these principles, medicinal chemists can systematically evolve the structure of this compound to create next-generation compounds tailored for specific therapeutic targets.
Future Research Directions and Translational Perspectives for Sulfonyl Substituted Pyridine Compounds
Development of Advanced Synthetic Strategies for Complex Analogues
The future synthesis of complex analogs of 2-[(3-Fluorophenyl)sulfonyl]pyridine will necessitate the development of more sophisticated and efficient synthetic methodologies. Traditional methods for creating similar diaryl sulfone linkages and substituted pyridines often provide a solid foundation. researchgate.netgoogle.comchemicalbook.com However, to generate diverse libraries of novel analogs for extensive structure-activity relationship (SAR) studies, advanced strategies are paramount.
Future synthetic endeavors should focus on:
Late-Stage Functionalization: Developing novel C-H activation and functionalization techniques will be crucial. These methods would allow for the direct modification of the pyridine (B92270) or fluorophenyl rings at a late stage in the synthesis, enabling rapid access to a wide array of derivatives without the need for de novo synthesis of each analog.
Flow Chemistry: The implementation of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction optimization. For the synthesis of sulfonyl-substituted pyridines, flow chemistry could enable more precise control over reaction conditions, potentially leading to higher yields and purities.
Photoredox Catalysis: This emerging field in organic synthesis can facilitate novel bond formations under mild conditions. Exploring photoredox-catalyzed cross-coupling reactions could open new avenues for the synthesis of previously inaccessible analogs of this compound.
Integration of Multi-Omics Data in Mechanism of Action Studies
A deep understanding of the mechanism of action (MoA) is fundamental for the clinical translation of any therapeutic candidate. For this compound and its future analogs, a systems-level approach integrating various "omics" technologies will be indispensable.
A multi-omics strategy would involve:
Genomics and Transcriptomics: To identify genetic markers that may predict sensitivity or resistance to the compound and to understand its impact on global gene expression patterns in relevant cell models.
Proteomics: To identify the direct protein targets of the compound and to characterize downstream changes in protein expression and post-translational modifications.
Metabolomics: To assess the compound's effect on cellular metabolism, which can provide insights into its broader physiological effects.
By integrating these datasets, researchers can construct a comprehensive picture of the compound's MoA, identify potential biomarkers for patient stratification, and uncover potential off-target effects early in the drug development process.
Application of Artificial Intelligence and Machine Learning in Molecular Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. For the development of analogs of this compound, AI and ML can be leveraged in several key areas:
Predictive Modeling: AI/ML algorithms can be trained on existing SAR data for related sulfonyl-substituted pyridines to build predictive models for the biological activity and pharmacokinetic properties of novel, virtual compounds. This will allow for the in silico screening of vast chemical spaces to prioritize the synthesis of the most promising candidates.
De Novo Design: Generative AI models can be employed to design entirely new molecular structures with desired properties. By providing the model with the this compound scaffold as a starting point, it can generate novel analogs with potentially improved efficacy and safety profiles.
Property Prediction: Machine learning models can be developed to accurately predict various ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed molecules, thereby reducing the likelihood of late-stage failures in drug development.
Exploration of Novel Biological Pathways and Therapeutic Avenues
While the precise biological targets of this compound are yet to be fully elucidated, the broader class of pyridine derivatives has been implicated in a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.netmdpi.commdpi.com Future research should therefore aim to explore novel biological pathways and therapeutic avenues for this compound and its analogs.
Potential areas for investigation include:
Phenotypic Screening: High-content screening of diverse cell-based assays can help to identify unexpected therapeutic activities and provide clues about the underlying MoA.
Target Deconvolution: For compounds that show interesting phenotypic effects, advanced chemical biology techniques can be used to identify their direct molecular targets.
Exploration of Underexplored Pathways: Given the vast complexity of cellular signaling, there remain numerous biological pathways that are not yet fully understood. Investigating the effects of this compound on these less-explored pathways could lead to the discovery of novel therapeutic opportunities.
By systematically pursuing these future research directions, the scientific community can work towards unlocking the full therapeutic potential of this compound and its derivatives, ultimately translating these fundamental discoveries into novel medicines for a range of diseases.
Q & A
Q. What are the optimal synthetic routes for 2-[(3-Fluorophenyl)sulfonyl]pyridine, and how can reaction conditions be optimized?
The synthesis of sulfonylpyridine derivatives typically involves sulfonylation of a pyridine precursor. For example, analogous compounds like 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine are synthesized via multi-step reactions, starting with sulfonyl chloride intermediates and nucleophilic substitution under basic conditions (e.g., triethylamine) . Key optimization parameters include:
- Temperature control : Elevated temperatures (e.g., 60–80°C) improve sulfonyl chloride reactivity but may require inert atmospheres to avoid decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Catalysts : Lewis acids like AlCl₃ or bases like NaH can accelerate sulfonylation .
- Purification : Flash chromatography or recrystallization (e.g., using ethyl acetate/hexane) ensures high purity .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of sulfonyl and fluorophenyl groups. For example, coupling constants in pyridine derivatives help distinguish ortho, meta, and para substitutions .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for intermediates like sulfonamides or halogenated analogs .
- X-ray crystallography : Resolves crystal packing and molecular geometry, as demonstrated for related sulfonylpyridine complexes .
- FTIR : Identifies sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and pyridine ring vibrations .
Q. How does the fluorophenyl-sulfonyl moiety influence the compound’s physicochemical properties?
- Electron-withdrawing effects : The sulfonyl group increases electrophilicity at the pyridine ring, enhancing reactivity in cross-coupling reactions .
- Lipophilicity : The 3-fluorophenyl group moderately improves membrane permeability compared to non-fluorinated analogs, as observed in similar compounds like 2-[4-(Trifluoromethyl)phenyl]pyridine hydrochloride .
- Thermal stability : Sulfonylpyridines exhibit higher decomposition temperatures (>200°C) due to strong S=O and C-F bonds, as seen in thermal gravimetric analyses of related structures .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of sulfonylpyridine derivatives?
Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic effects) often arise from:
- Structural variations : Minor changes (e.g., substituent position on the phenyl ring) drastically alter target affinity. For instance, 2-(3-fluorophenyl)pyridine in Ir(III) complexes showed tunable luminescence properties dependent on ligand geometry .
- Assay conditions : Variations in cell lines, solvent (DMSO vs. aqueous buffers), or concentration ranges (µM vs. nM) impact activity. Standardized protocols, such as those used for Zn(II) complexes with fluorophenyl ligands , reduce variability .
- Mechanistic studies : Competitive binding assays (e.g., fluorescence quenching) or molecular docking (using software like AutoDock) clarify target interactions .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, sulfonylpyridines exhibit LUMO localization at the sulfonyl group, favoring nucleophilic attacks .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways, critical for optimizing catalytic systems (e.g., Pd-mediated cross-coupling) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity, as applied to antimicrobial pyridine derivatives .
Q. What are the challenges in scaling up sulfonylpyridine synthesis while maintaining regioselectivity?
- Side reactions : Over-sulfonylation or halogen scrambling (e.g., F⁻ displacement) can occur. Mitigation strategies include:
- Slow addition of sulfonyl chlorides to control exothermic reactions.
- Use of protecting groups (e.g., Boc for amines) to block undesired sites .
- Catalyst recycling : Heterogeneous catalysts (e.g., immobilized Pd nanoparticles) improve yield and reduce metal contamination .
- Flow chemistry : Continuous reactors enhance heat/mass transfer, critical for exothermic sulfonylation steps .
Q. How do sulfonylpyridines interact with biological targets, and what structural modifications enhance selectivity?
- Enzyme inhibition : Sulfonyl groups mimic phosphate moieties, inhibiting kinases or phosphatases. For example, 1-[(3-fluorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide targets carbonic anhydrase via sulfonamide-Zn²⁺ interactions .
- Fluorine effects : 3-Fluorophenyl enhances π-π stacking with aromatic residues in protein binding pockets, as seen in crystallographic studies of Ir(III) complexes .
- Pro-drug strategies : Esterification of sulfonyl groups improves bioavailability, with hydrolysis in vivo releasing the active form .
Methodological Tables
Q. Table 1. Comparative Reactivity of Sulfonylpyridine Derivatives
Q. Table 2. Biological Activity of Related Compounds
Key Recommendations for Researchers
- Prioritize crystallographic validation of novel derivatives to resolve structural ambiguities .
- Use chemoinformatics tools (e.g., PubChem, Reaxys) to cross-reference synthetic protocols and avoid replication of unstable intermediates .
- For biological studies, employ orthogonal assays (e.g., SPR + cellular uptake) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
